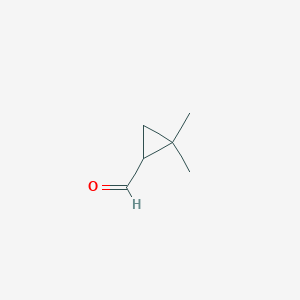
5-Chloro-1,2,3-trimethoxybenzene
Übersicht
Beschreibung
5-Chloro-1,2,3-trimethoxybenzene is a derivative of 1,3,5-trimethoxybenzene . It has a molecular weight of 172.61 and its linear formula is ClC6H3(OCH3)2 .
Synthesis Analysis
The synthesis of 1,2,3-trimethoxybenzene involves the use of pyrogallic acid (pyrogallol), water, and tetrabutyl ammonia bromide in a reaction still. Dimethyl sulfate and industrial liquid alkali are added dropwise, and the temperature is lowered to 20°C for crystallization .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 1,3,5-trimethoxybenzene, with the addition of a chlorine atom .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can react with aliphatic activated methylene ketones and esters in the presence of a base to give substitution products . It can also serve as a quencher of free chlorine and free bromine .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 34-36°C . It’s closely related to 1,3,5-trimethoxybenzene, which is a colorless to beige solid with a melting point of 50-53°C and a boiling point of 255°C .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Mescaline and Other Derivatives
The tricarbonyl(η6-1,2,3-trimethoxybenzene)chromium complex, related to 5-Chloro-1,2,3-trimethoxybenzene, can be used for the synthesis of mescaline. This complex allows for the preparation of 1,2,3-trimethoxy-5-substituted derivatives, which are precursors of natural products (Rose-Munch et al., 2000).
Preparation of Nitrocombretastatins
Derivatives of this compound, such as (Z)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene, serve as key intermediates for the preparation of anticancer agents like aminocombretastatins (Gerova et al., 2016).
Chemical Property Studies
Influence of Biofield Energy Treatment
A study explored the influence of biofield energy treatment on the physical, thermal, and spectral properties of 1,2,3-trimethoxybenzene, showing significant changes in these properties. These findings suggest potential applications in modifying the properties of chemical compounds (Trivedi et al., 2015).
Electrochemical Oxidation Studies
The electrochemical oxidation of 1,3,5-trimethoxybenzene, closely related to this compound, at various electrodes has been studied, providing insights into the degradation process and potential environmental applications (Hamza et al., 2011).
Reactivity and Interaction Studies
Reactivity with Free Chlorine Constituents
Research on the reactivity of free chlorine constituents towards aromatic ethers, including 1,3,5-trimethoxybenzene, has been conducted. This work is crucial for understanding disinfection byproduct formation and control in water treatment processes (Sivey et al., 2012).
Isotopic Abundance Ratio Analysis
A study examined the effect of biofield energy treatment on the isotopic abundance ratios in 1,2,3-trimethoxybenzene. Such research can contribute to the development of new chemicals and pharmaceuticals, particularly in understanding reaction mechanisms and enzymatic processes (Trivedi et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-1,2,3-trimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLDXPYPAKRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2675-80-1 | |
| Record name | 5-Chloro-1,2,3-trimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2675-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















